2-Methylhexan-1-ol (2-methyl-1-hexanol) is a branched C7 primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. The compound exists as a racemic mixture, with the (R)-enantiomer serving as a critical chiral building block in pharmaceutical synthesis.
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
CAS No.61949-26-6
Cat. No.B7821968
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methylhexan-1-ol (CAS 61949-26-6) – Physicochemical and Application Profile for Sourcing Decisions
2-Methylhexan-1-ol (2-methyl-1-hexanol) is a branched C7 primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. The compound exists as a racemic mixture, with the (R)-enantiomer serving as a critical chiral building block in pharmaceutical synthesis [2]. As a member of the heptanol isomer family, 2-methylhexan-1-ol exhibits distinct physicochemical properties relative to its linear and positional analogs, directly impacting its suitability for specific industrial and research applications .
1Branched C7 alcohol; racemic mixture with chiral (R)-enantiomer utility
2Distinct volatility and lipophilicity profile versus linear heptanols
3Suitable as GC reference standard and chiral synthesis intermediate
[2] Mackman RL, et al. Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B. J Med Chem. 2020;63(18):10188-10203. View Source
2-Methylhexan-1-ol: Why In-Class Substitution Without Verification Compromises Performance
Heptanol isomers and related branched alcohols are not functionally interchangeable. Even among C7 alcohols with identical molecular weights (116.20 g/mol), subtle variations in methyl group position or carbon chain branching profoundly alter boiling point, vapor pressure, lipophilicity, and chromatographic behavior [1]. For instance, 2-methylhexan-1-ol exhibits a boiling point 15.6°C lower than linear 1-heptanol and a LogP value 0.18 units lower, translating to different evaporation rates and partitioning behavior in biphasic systems . These differences are not merely incremental; they determine whether a compound performs as intended in a specific solvent system, chromatographic method, or synthetic pathway. Substituting 2-methylhexan-1-ol with a generic 'C7 alcohol' without confirming the precise isomeric identity risks assay failure, altered reaction kinetics, or unexpected safety hazards [2].
Isomeric identity
Branching position shifts boiling point, vapor pressure, and chromatographic behavior; generic C7 alcohol may not match performance
Partitioning mismatch
LogP difference vs. linear and other branched analogs alters phase distribution and ADME-relevant predictions
Enantiomer requirement
(R)-enantiomer is a required intermediate for specific TLR8 agonist synthesis; racemate may not substitute without resolution
[2] Mackman RL, et al. Discovery of GS-9688 (Selgantolimod). J Med Chem. 2020;63(18):10188-10203. (Demonstrates the necessity of the specific (R)-2-methylhexan-1-ol enantiomer for TLR8 agonist activity.) View Source
2-Methylhexan-1-ol (61949-26-6) – Quantified Differentiation Against Analogs for Informed Procurement
Boiling Point and Volatility Profile: 2-Methylhexan-1-ol vs. Linear 1-Heptanol
2-Methylhexan-1-ol exhibits a significantly lower boiling point compared to linear 1-heptanol. This property is critical for applications requiring lower distillation temperatures or faster solvent removal.
Predicted data at 760 mmHg; ACD/Labs Percepta Platform
Why This Matters
A lower boiling point reduces energy costs and thermal stress on sensitive components during distillation or solvent recovery, and enables faster evaporation rates in coating formulations.
Vapor Pressure and Evaporation Rate: 2-Methylhexan-1-ol vs. 1-Heptanol
The vapor pressure of 2-methylhexan-1-ol is more than double that of linear 1-heptanol at 25°C, indicating a substantially higher volatility and evaporation rate.
Vapor PressureData to verify
~2.7× higher vs. 1-heptanol (0.8 vs. 0.3 mmHg at 25 °C)
Informs drying rate in coatings
Predicted; validate in target formulation
Vapor pressureEvaporation rateCoatingsVolatility
Evidence Dimension
Vapor Pressure at 25°C
Target Compound Data
0.8 ± 0.6 mmHg
Comparator Or Baseline
1-Heptanol: 0.3 ± 0.7 mmHg
Quantified Difference
Approximately 2.7× higher
Conditions
Predicted data at 25°C; ACD/Labs Percepta Platform
Why This Matters
Higher vapor pressure translates to faster drying times in coatings, inks, and cleaning formulations, directly impacting process throughput and film formation properties.
Vapor pressureEvaporation rateCoatingsVolatility
Lipophilicity (LogP): Impact on Partitioning and Bioavailability
2-Methylhexan-1-ol is measurably less lipophilic than both linear 1-heptanol and the bulkier branched analog 2-ethylhexan-1-ol. This difference in LogP influences its behavior in biphasic systems and its potential for passive membrane permeation.
Lipophilicity (LogP)Data to verify
0.18 units lower than 1-heptanol; 0.53 lower than 2-ethylhexan-1-ol
0.18 units lower than 1-heptanol; 0.53 units lower than 2-ethylhexan-1-ol
Conditions
Predicted using ACD/Labs Percepta Platform, version 14.00
Why This Matters
A lower LogP indicates reduced affinity for non-polar phases and lower potential for bioaccumulation. In pharmaceutical research, this parameter is a key input for predicting ADME properties, and even a 0.18 unit difference can affect predicted bioavailability and tissue distribution.
Kovats Retention Index for Unambiguous Chromatographic Identification
2-Methylhexan-1-ol possesses a unique Kovats retention index that differentiates it from other C7 alcohols, enabling its specific identification in complex mixtures by GC analysis without the need for pure reference standards for each isomer. [1] [2] [3]
Kovats Retention IndexReported
915 (CP-Sil-5CB); 40–55 units lower than 1-heptanol
Enables isomer-specific GC identification
Non-polar column; verify with in-house standard
Gas chromatographyKovats indexRetention indexAnalytical chemistryQuality control
40-55 units lower than 1-heptanol; 20 units higher than 3-methylhexan-1-ol
Conditions
Gas chromatography on non-polar columns (CP-Sil-5CB, OV-1, DB-1)
Why This Matters
A distinct retention index provides a system-independent parameter for confirming the identity and purity of 2-methylhexan-1-ol in incoming raw materials or reaction monitoring, which is essential for quality control in regulated environments.
Gas chromatographyKovats indexRetention indexAnalytical chemistryQuality control
Flash Point and Safety Classification: Handling and Storage Implications
2-Methylhexan-1-ol has a lower flash point compared to linear 1-heptanol and the higher-molecular-weight 2-ethylhexan-1-ol, placing it in a different flammability classification.
1-Heptanol: 73.9 ± 0.0 °C; 2-Ethylhexan-1-ol: 77.2 ± 0.0 °C
Quantified Difference
12.1 °C lower than 1-heptanol; 15.4 °C lower than 2-ethylhexan-1-ol
Conditions
Predicted data; ACD/Labs Percepta Platform
Why This Matters
A flash point below 73°C (for 1-heptanol) may subject 2-methylhexan-1-ol to more stringent storage, handling, and transportation regulations depending on local and international codes, a factor that must be accounted for in procurement and facility safety planning.
Chiral Pharmaceutical Intermediate: The (R)-Enantiomer in GS-9688 (Selgantolimod)
The (R)-enantiomer of 2-methylhexan-1-ol is an essential chiral building block in the synthesis of GS-9688 (Selgantolimod), a selective oral Toll-like receptor 8 (TLR8) agonist in clinical development for chronic hepatitis B. The specific stereochemistry of the 2-methylhexan-1-ol moiety is critical for the compound's potency and selectivity. [1]
(R)-2-methylhexan-1-ol derived GS-9688: IL-12p40 EC50 = 220 nM in human PBMCs
Comparator Or Baseline
Non-chiral or alternative alcohol-derived analogs were not reported with comparable TLR8 selectivity (>100-fold over TLR7)
Quantified Difference
Not applicable; unique application
Conditions
In vitro human peripheral blood mononuclear cell (PBMC) assay
Why This Matters
This represents a high-value, application-specific use case that is not shared by other heptanol isomers. For research groups or CDMOs working on TLR8 agonists or related immunomodulatory compounds, the (R)-2-methylhexan-1-ol is a required, non-substitutable starting material or reference standard.
[1] Mackman RL, et al. Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B. J Med Chem. 2020;63(18):10188-10203. View Source
2-Methylhexan-1-ol (61949-26-6) – Evidence-Backed Application Scenarios for Targeted Use
Accelerated Drying in Coatings, Inks, and Cleaning Formulations
Due to its vapor pressure of 0.8 mmHg at 25°C—over twice that of 1-heptanol—2-methylhexan-1-ol is the preferred alcohol when faster evaporation and reduced dry-to-touch times are required . This property is particularly advantageous in high-speed printing inks, industrial cleaning agents where residue must be minimized, and protective coatings applied in fast-paced manufacturing environments. Substituting with 1-heptanol (0.3 mmHg) would significantly extend drying times and potentially compromise throughput.
Preparative Chromatography and Analytical Reference Standard
With a distinct Kovats retention index of 915 on non-polar columns, 2-methylhexan-1-ol is readily distinguishable from other C7 alcohols (e.g., 1-heptanol at 955-970; 3-methylhexan-1-ol at 895) [1]. This makes it a reliable internal standard or reference compound for gas chromatography method development and quality control, especially in the analysis of essential oils, fragrances, or complex reaction mixtures where multiple alcohol isomers may co-elute.
Synthesis of Chiral TLR8 Agonists and Related Immunomodulators
The (R)-enantiomer of 2-methylhexan-1-ol is a key intermediate in the synthesis of GS-9688 (Selgantolimod), a clinical-stage TLR8 agonist for chronic hepatitis B [2]. For medicinal chemistry teams exploring structure-activity relationships around TLR8 or developing new immunomodulatory agents, procurement of the correct enantiomer is non-negotiable. The racemic mixture may also serve as a starting material for resolution studies or as a comparator in chiral assay development.
Low-Temperature Distillation and Solvent Recovery Processes
2-Methylhexan-1-ol's boiling point of 161.3°C is 15.6°C lower than that of 1-heptanol, and nearly 23°C lower than 2-ethylhexan-1-ol . This lower boiling point enables more energy-efficient distillation and solvent recovery, and is particularly beneficial when working with thermally labile compounds that might degrade at the higher temperatures required for other C7 alcohols. Process engineers seeking to reduce energy costs or minimize thermal stress on products should prioritize 2-methylhexan-1-ol over higher-boiling analogs.
Application
Selection Property
Validation Focus
Coatings, inks, and cleaning formulations
Volatility-driven drying rate
Verify drying time and film formation
GC reference standard
Distinct Kovats retention index
Confirm peak identity and isomeric purity
Chiral TLR8 agonist synthesis
(R)-enantiomer-specific intermediate
Enantiomeric purity and synthesis pathway
Low-temperature distillation and solvent recovery
Reduced boiling point context
Assess energy efficiency and thermal stability
[1] The Pherobase. Kovats Retention Indices for 2-Methylhexan-1-ol, Heptan-1-ol, and 3-Methylhexan-1-ol. Accessed 2025. View Source
[2] Mackman RL, et al. Discovery of GS-9688 (Selgantolimod). J Med Chem. 2020;63(18):10188-10203. View Source
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